5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide
Overview
Description
The compound “5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide” is a complex organic molecule1. However, the specific details about this compound are not readily available in the sources I found21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. The synthesis of such a compound would likely involve multiple steps and require a deep understanding of organic chemistry3.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, I couldn’t find specific information on the molecular structure of this compound21.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound4. Chemical reactions analysis typically involves studying how the compound reacts with other substances, its reactivity, and the conditions under which it reacts.
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight1. However, specific physical and chemical properties for this compound are not readily available in the sources I found1.Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds to 5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide has focused on synthesis and structural characterization. For instance, McLaughlin et al. (2016) identified a closely related compound, highlighting the importance of accurate labeling in research chemicals and the need for extensive analytical characterization, including chromatographic and spectroscopic analysis, for proper identification (McLaughlin et al., 2016).
Antimicrobial and Antibacterial Properties
Palkar et al. (2017) conducted a study on similar compounds, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research suggests potential applications in addressing bacterial infections (Palkar et al., 2017).
Pharmaceutical Applications
The compound's structural relatives have been explored for their potential pharmaceutical applications. Wise et al. (1987) synthesized a series of related compounds, finding that certain derivatives reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, indicating potential antipsychotic properties (Wise et al., 1987).
Anticancer Properties
Research by Liu et al. (2016) on a similar compound revealed significant inhibition of cancer cell proliferation, indicating potential utility in cancer treatment (Liu et al., 2016).
Safety And Hazards
Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, I couldn’t find specific safety and hazard information for this compound21.
Future Directions
Future directions could involve further research to fully understand the properties and potential applications of this compound. This might include experimental studies to determine its physical and chemical properties, mechanism of action, and potential uses6.
Please note that this analysis is based on the limited information available and might not be comprehensive. For a complete analysis, consultation with a chemist or a related expert would be beneficial.
properties
IUPAC Name |
5-amino-N-[5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N7OS/c1-29-20(30-7-5-10(21)13(24)6-8-30)14(9-26-29)27-18(31)16-17(25)32-19(28-16)15-11(22)3-2-4-12(15)23/h2-4,9-10,13H,5-8,24-25H2,1H3,(H,27,31)/t10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXVGMQFCYBLTL-ZWNOBZJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CCC(C(CC4)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CC[C@H]([C@@H](CC4)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide | |
CAS RN |
1428569-85-0 | |
Record name | GDC-0339 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428569850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0339 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PRJ7DX38T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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